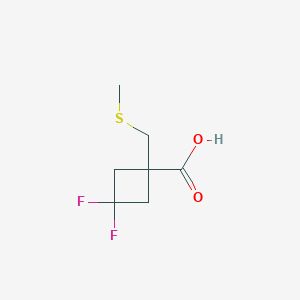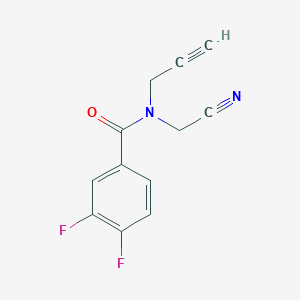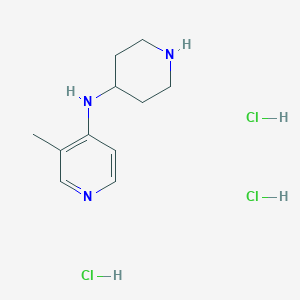
3,3-Difluoro-1-(methylsulfanylmethyl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-1-(methylsulfanylmethyl)cyclobutane-1-carboxylic acid: is a chemical compound with the molecular formula C7H10F2O2S and a molecular weight of 196.22 g/mol . This compound is characterized by the presence of a cyclobutane ring substituted with difluoromethyl and methylsulfanylmethyl groups, making it a unique structure in organic chemistry.
Preparation Methods
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoro-1-(methylsulfanylmethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3,3-Difluoro-1-(methylsulfanylmethyl)cyclobutane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may be investigated for its interactions with biological targets and its effects on various biological pathways .
Industry: While not widely used in industry, this compound’s unique properties could make it valuable in the development of new materials or as a specialty chemical in various industrial applications .
Mechanism of Action
Comparison with Similar Compounds
3,3-Difluoro-1-(methylsulfonyl)cyclobutane-1-carboxylic acid: This compound has a similar structure but with a sulfonyl group instead of a sulfanylmethyl group.
Cyclobutane-1-carboxylic acid derivatives: Various derivatives with different substituents on the cyclobutane ring.
Uniqueness: The presence of both difluoromethyl and methylsulfanylmethyl groups on the cyclobutane ring makes 3,3-Difluoro-1-(methylsulfanylmethyl)cyclobutane-1-carboxylic acid unique.
Properties
IUPAC Name |
3,3-difluoro-1-(methylsulfanylmethyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2S/c1-12-4-6(5(10)11)2-7(8,9)3-6/h2-4H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAPCRIMYXDBTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1(CC(C1)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ETHYL 2-(2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2431752.png)




![4-bromo-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide](/img/structure/B2431760.png)
![7-Bromoimidazo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2431761.png)
![2-Chloro-1-spiro[1H-2-benzofuran-3,3'-piperidine]-1'-ylpropan-1-one](/img/structure/B2431762.png)

![Methyl [(4-chlorophenyl)sulfonyl]acetate](/img/structure/B2431764.png)
![2,4-Dihydrochromeno[4,3-c]pyrazole](/img/structure/B2431766.png)

amino}piperidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2431770.png)
![1-(4-{[1-(3-Fluoro-4-methylbenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2431772.png)
